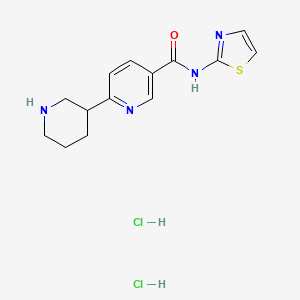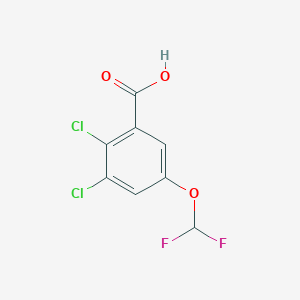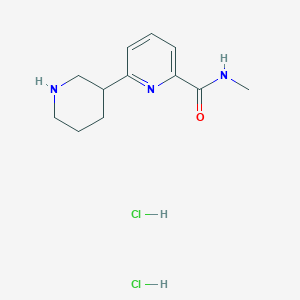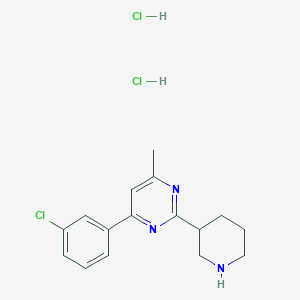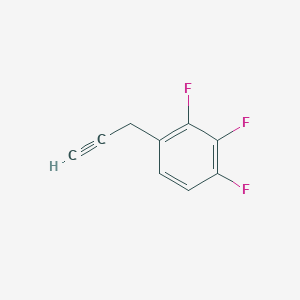
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene
Descripción general
Descripción
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is a fluorinated organic compound with the chemical formula C9H5F3 It is known for its unique structure, which includes three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine. This reaction yields a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides . Another method involves the cyclization of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamides to N-(hydroxymethyl)-1,2,3-triazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and the prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and sodium azide for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
Major products formed from these reactions include N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides, N-(hydroxymethyl)-1,2,3-triazoles, and other substituted derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and the prop-2-yn-1-yl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research and development .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the prop-2-yn-1-yl group.
Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide: Contains a similar trifluoromethyl group but with different functional groups attached.
1-methoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene: Similar fluorinated compound with a methoxy group instead of the prop-2-yn-1-yl group
Uniqueness
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is unique due to its combination of three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h1,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRZSMSSZEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
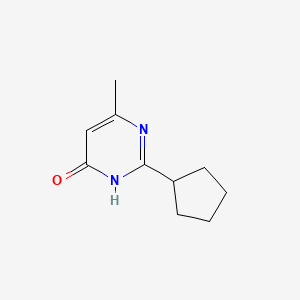
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)

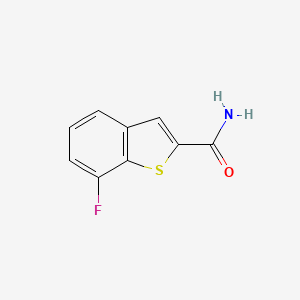
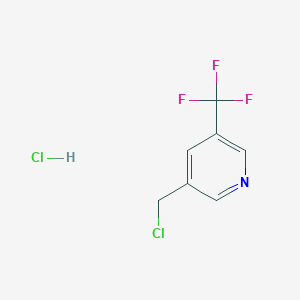
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

